3'-Hydroxywarfarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

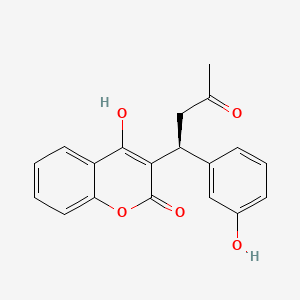

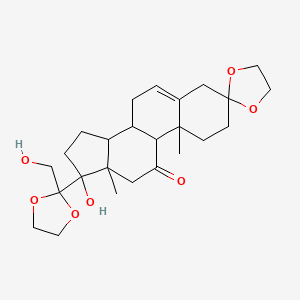

3’-Hydroxywarfarin is an active metabolite of Warfarin . Warfarin is an anticoagulant drug that is used to prevent blood clot formation . The assessment of the active serum 3’-hydroxywarfarin together with warfarin concentration may be of extraordinary help in managing patients on Oral Anticoagulant Therapy (OAT) on the basis of the finding that warfarin revealed an unexpected loss of correlation in multivariate analysis, whilst 3’-hydroxywarfarin kept very appreciable levels .

Molecular Structure Analysis

The molecular structure of Warfarin, the parent compound of 3’-Hydroxywarfarin, is provided in the ChemSpider database . The molecular formula is C19H16O4, with an average mass of 308.328 Da and a monoisotopic mass of 308.104858 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of Warfarin, the parent compound of 3’-Hydroxywarfarin, are provided in the ChemSpider database . Warfarin is a colorless, odorless, crystalline powder . It has a molecular weight of 308.32, and it decomposes at its boiling point .Scientific Research Applications

Microbial Models of Mammalian Metabolism : Warfarin, an anticoagulant, was metabolized by the fungus Cunninghamella elegans to produce 3'-Hydroxywarfarin. This study demonstrates the use of microbial models to produce mammalian metabolites, which can be useful in pharmacological and toxicological studies (Wong & Davis, 1991).

Impact on Cytochrome P450 Enzyme Inhibition : this compound, along with other hydroxywarfarin metabolites, has been found to inhibit the metabolism of S-warfarin by CYP2C9, a major enzyme involved in warfarin metabolism. This suggests a potential role in influencing warfarin's pharmacokinetics and pharmacodynamics (Jones et al., 2010).

Correlation with INR in Patients Under Anticoagulant Therapy : A study investigated the correlation between INR (International Normalized Ratio), warfarin/3’-hydroxywarfarin levels, and warfarin dosage in patients undergoing oral anticoagulant therapy. This research indicates the potential of this compound as a biomarker for monitoring warfarin therapy (Gemmati et al., 2016).

Mechanism of Action

Warfarin, the parent compound of 3’-Hydroxywarfarin, acts as a vitamin K antagonist. It inhibits the production of vitamin K by vitamin K epoxide reductase . Without sufficient active vitamin K1, the plasma concentrations of clotting factors II, VII, IX, and X are reduced, thus decreasing the clotting ability .

Safety and Hazards

Properties

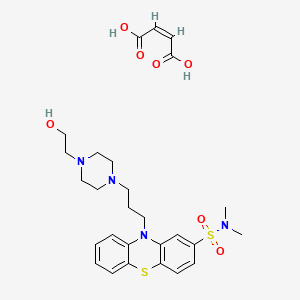

IUPAC Name |

4-hydroxy-3-[(1S)-1-(3-hydroxyphenyl)-3-oxobutyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-4-6-13(21)10-12)17-18(22)14-7-2-3-8-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKYQGKCKYAWAT-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H](C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924973 |

Source

|

| Record name | 2-Hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124952-36-9 |

Source

|

| Record name | 3'-Hydroxywarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124952369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

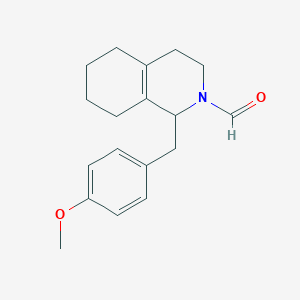

![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1147326.png)